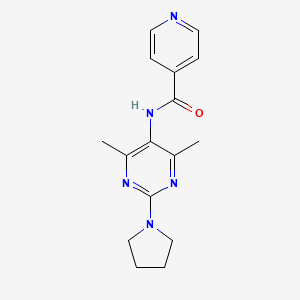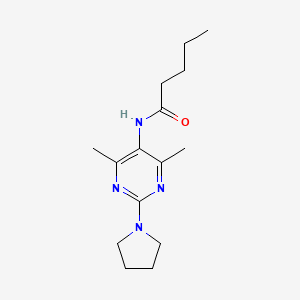
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide” is a complex organic compound that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . Both of these structures are common in many biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine and pyrimidine rings can participate in a variety of chemical reactions, including various types of substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, compounds containing pyrrolidine and pyrimidine rings tend to have moderate polarity and can form hydrogen bonds, which can affect their solubility and reactivity .Applications De Recherche Scientifique
Molecular Structure and Recognition
- Pyrimidines, including derivatives like N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide, are key in biology and medicine, particularly for their role in DNA. Their molecular recognition processes, involving hydrogen bonding, are crucial for drug actions (Rajam et al., 2017).
Spectroscopy and Molecular Structure Analysis
- Comprehensive structural studies on related compounds have been conducted using various spectroscopic methods and quantum chemical calculations. This includes investigating molecular stability, electronic structures, and structure-activity relationships (Mansour & Ghani, 2013).
Synthesis and Biological Evaluation
- Pyrimidine-linked compounds have been synthesized and evaluated for their insecticidal and antimicrobial potential. This highlights the significance of these compounds in developing new pharmaceuticals and pesticides (Deohate & Palaspagar, 2020).
Pharmaceutical Applications
- Pyrimidine derivatives have been explored for their anticholinergic activity, indicating their potential in treating conditions like overactive detrusor syndrome (Oyasu et al., 1994).
Catalytic Applications
- Pyrimidines have been used in catalytic systems for synthesizing various compounds, demonstrating their utility in organic synthesis (Khashi et al., 2014).
Nonlinear Optics and Material Science
- Pyrimidines, including those with a structure similar to N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide, have been studied for their nonlinear optical properties, which are significant for applications in optoelectronics (Hussain et al., 2020).
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Based on its structural similarity to other pyrrolidine derivatives, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their function .
Biochemical Pathways
Given its potential targets, it may be involved in pathways related to pain perception (via the vanilloid receptor 1), cell growth and proliferation (via the insulin-like growth factor 1 receptor), and various metabolic processes (via the enzymes it can inhibit) .
Result of Action
Based on its potential targets, it may have effects such as reducing pain perception, modulating cell growth and proliferation, and altering metabolic processes .
Orientations Futures
Propriétés
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-4-5-8-13(20)18-14-11(2)16-15(17-12(14)3)19-9-6-7-10-19/h4-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKILWTTXEDUVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C(N=C1C)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

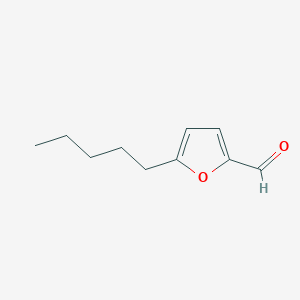
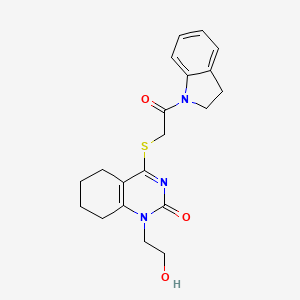
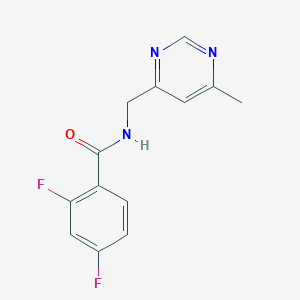

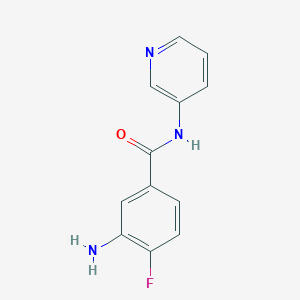
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2922006.png)
![[1,3']Bipiperidinyl-1'-yl-acetic acid](/img/structure/B2922007.png)
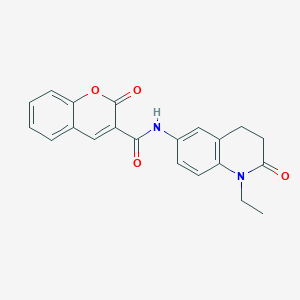
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2922009.png)
![N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2922013.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922014.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2922015.png)

